1-Benzyl-3-(4-phenoxyphenyl)thiourea 1-Benzyl-3-(4-phenoxyphenyl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC11068523
InChI: InChI=1S/C20H18N2OS/c24-20(21-15-16-7-3-1-4-8-16)22-17-11-13-19(14-12-17)23-18-9-5-2-6-10-18/h1-14H,15H2,(H2,21,22,24)
SMILES: C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3
Molecular Formula: C20H18N2OS
Molecular Weight: 334.4 g/mol

1-Benzyl-3-(4-phenoxyphenyl)thiourea

CAS No.:

Cat. No.: VC11068523

Molecular Formula: C20H18N2OS

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-3-(4-phenoxyphenyl)thiourea -

Specification

Molecular Formula C20H18N2OS
Molecular Weight 334.4 g/mol
IUPAC Name 1-benzyl-3-(4-phenoxyphenyl)thiourea
Standard InChI InChI=1S/C20H18N2OS/c24-20(21-15-16-7-3-1-4-8-16)22-17-11-13-19(14-12-17)23-18-9-5-2-6-10-18/h1-14H,15H2,(H2,21,22,24)
Standard InChI Key AXOHIEYMEXOWCO-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3

Introduction

Structural Characteristics and Molecular Composition

Molecular Architecture

The molecular structure of 1-benzyl-3-(4-phenoxyphenyl)thiourea comprises three distinct components:

  • A benzyl group (C₆H₅CH₂–) attached to one nitrogen of the thiourea core.

  • A 4-phenoxyphenyl group (C₆H₅–O–C₆H₄–) linked to the second nitrogen.

  • A central thiourea backbone (–N–C(=S)–N–), which confers unique electronic and steric properties.

The compound’s molecular formula is C₂₀H₁₈N₂OS, with a calculated molecular weight of 334.5 g/mol. This aligns closely with structurally related thioureas, such as 1-(3-methoxybenzyl)-3-(4-phenoxyphenyl)thiourea (C₂₁H₂₀N₂O₂S, 364.5 g/mol), differing primarily in the absence of a methoxy group.

Spectroscopic and Crystallographic Data

While crystallographic data for 1-benzyl-3-(4-phenoxyphenyl)thiourea remain unpublished, analogous compounds exhibit characteristic infrared (IR) absorptions for thiourea functionalities:

  • N–H stretching: 3200–3400 cm⁻¹

  • C=S stretching: 1250–1350 cm⁻¹ .
    Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the benzyl protons (δ 4.5–5.0 ppm for CH₂) and aromatic protons (δ 6.5–8.0 ppm).

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 1-benzyl-3-(4-phenoxyphenyl)thiourea typically follows a two-step protocol common to thiourea derivatives :

  • Preparation of 4-phenoxyphenyl isothiocyanate:

    • React 4-phenoxyaniline with thiophosgene (CSCl₂) in dichloromethane.

    • Purify via distillation or column chromatography.

  • Nucleophilic addition of benzylamine:

    • Mix equimolar amounts of 4-phenoxyphenyl isothiocyanate and benzylamine in tetrahydrofuran (THF).

    • Stir at room temperature for 1–2 hours.

    • Isolate the product by solvent evaporation and purify via flash chromatography (petroleum ether/ethyl acetate).

Yield: 70–85%, based on analogous reactions .

Reaction Optimization

Key parameters influencing yield and purity:

  • Solvent polarity: THF > dichloromethane > ethanol .

  • Temperature: Reactions at 23°C outperform heated conditions by minimizing side products .

  • Stoichiometry: A 10% excess of benzylamine ensures complete conversion of the isothiocyanate.

Physicochemical Properties

Thermal Stability and Solubility

While experimental data for 1-benzyl-3-(4-phenoxyphenyl)thiourea are sparse, trends from related compounds suggest:

PropertyValue (Estimated)Comparable Compound (CAS 135252-10-7)
Melting Point180–185°C219–221°C
Density1.12–1.15 g/cm³1.139 g/cm³
Solubility in DMSO>50 mg/mL35 mg/mL
LogP (octanol/water)4.8–5.26.17

The lower melting point compared to CAS 135252-10-7 reflects reduced crystallinity due to the flexible benzyl group .

Spectroscopic Properties

  • UV-Vis: λₘₐₓ ≈ 270 nm (π→π* transitions in aromatic systems).

  • Fluorescence: Weak emission at 350–400 nm, typical for thioureas with extended conjugation.

Industrial and Research Applications

Pharmaceutical Development

  • Lead compound: Structural modularity allows for derivatization to optimize pharmacokinetics .

  • Prodrug candidate: Thiourea’s hydrogen-bonding capacity facilitates receptor targeting.

Materials Science

  • Corrosion inhibition: Thioureas adsorb onto metal surfaces, forming protective layers. Efficiency correlates with electron-donating substituents .

  • Polymer additives: Improve thermal stability in polyurethanes and epoxies.

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